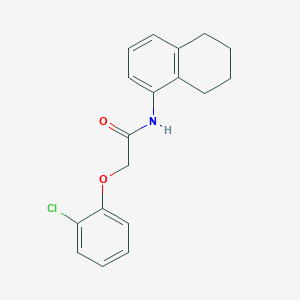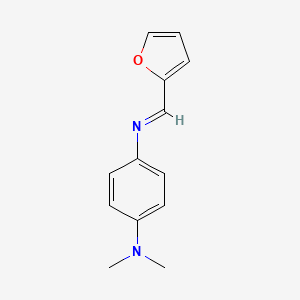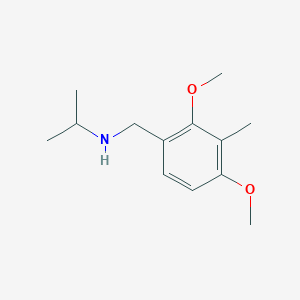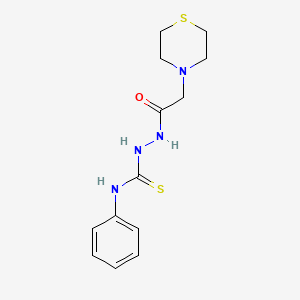
2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as T0901317, is a synthetic compound that has been widely used in scientific research for its ability to activate liver X receptors (LXRs). LXRs are transcription factors that play an important role in regulating cholesterol metabolism, inflammation, and immune response. T0901317 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various diseases.
Wirkmechanismus
2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide activates LXRs by binding to their ligand-binding domain, causing a conformational change that allows them to bind to DNA and regulate gene expression. This leads to the upregulation of genes involved in cholesterol metabolism, fatty acid synthesis, and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase cholesterol efflux from macrophages, reduce atherosclerotic plaque formation, and improve insulin sensitivity. It has also been shown to have anti-inflammatory and anti-tumor effects, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its ability to activate LXRs specifically. This allows researchers to study the effects of LXR activation without the confounding effects of other signaling pathways. However, this compound has been shown to have off-target effects on other nuclear receptors, such as the pregnane X receptor, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One area of interest is its potential use as a therapeutic agent for atherosclerosis and other cardiovascular diseases. Another area of interest is its potential use in cancer therapy, as it has been shown to have anti-tumor effects in several types of cancer cells. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects and limitations.
Synthesemethoden
2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 2-chlorophenol with 1,2,3,4-tetrahydro-1-naphthalenylamine to form the intermediate 2-chlorophenyl-1,2,3,4-tetrahydro-1-naphthylamine. This intermediate is then reacted with acetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been used extensively in scientific research to study the role of LXRs in various diseases, including atherosclerosis, Alzheimer's disease, and cancer. It has been shown to have anti-inflammatory and anti-tumor effects, as well as the ability to improve lipid metabolism and insulin sensitivity.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-15-9-3-4-11-17(15)22-12-18(21)20-16-10-5-7-13-6-1-2-8-14(13)16/h3-5,7,9-11H,1-2,6,8,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJFJBPBSAUZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5806488.png)
![2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5806491.png)
![2-hydroxy-N'-[4-(methylthio)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B5806497.png)





![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5806544.png)
![2,2-dimethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5806561.png)
![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5806565.png)